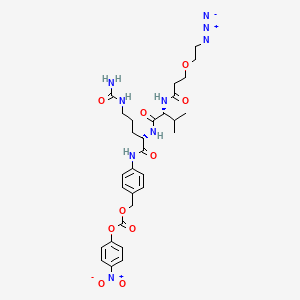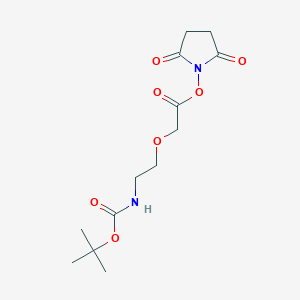
t-Boc-N-Amido-PEG6-CH2CO2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-Amido-PEG6-CH2CO2-NHS ester is a polyethylene glycol (PEG) linker containing a t-Boc (tert-butoxycarbonyl) protected amine and an NHS (N-hydroxysuccinimide) ester. This compound is widely used in bioconjugation and drug delivery due to its ability to increase the solubility and stability of conjugated molecules in aqueous media.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG6-CH2CO2-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Amidation: The PEG chain is reacted with an amine to introduce the amido group.
Protection: The amine group is protected using t-Boc to prevent unwanted reactions.
Activation: The carboxyl group is activated using NHS to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are synthesized or procured.
Batch Processing: The amidation, protection, and activation steps are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-Amido-PEG6-CH2CO2-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mildly acidic conditions to yield a free amine.
Common Reagents and Conditions
Substitution: Common reagents include primary amines, and the reaction is typically carried out at pH 7-9.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products
Amide Formation: The primary product of the substitution reaction is an amide bond between the PEG linker and the amine-containing molecule.
Free Amine: The deprotection reaction yields a free amine, which can further react with other functional groups.
Applications De Recherche Scientifique
t-Boc-N-Amido-PEG6-CH2CO2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules such as proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the production of PEGylated products, which have applications in various industrial processes.
Mécanisme D'action
The mechanism of action of t-Boc-N-Amido-PEG6-CH2CO2-NHS ester involves:
Conjugation: The NHS ester reacts with primary amines on target molecules, forming stable amide bonds.
Protection and Deprotection: The t-Boc group protects the amine during synthesis and can be removed under acidic conditions to expose the reactive amine.
Stabilization: The PEG chain increases the solubility and stability of the conjugated molecules, enhancing their performance in biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: A shorter PEG linker with similar functional groups.
t-Boc-N-Amido-PEG6-acid: Contains a carboxylic acid instead of an NHS ester.
Azido-PEG-NHS ester: Contains an azido group instead of a t-Boc protected amine.
Uniqueness
t-Boc-N-Amido-PEG6-CH2CO2-NHS ester is unique due to its combination of a long PEG chain, t-Boc protection, and NHS ester activation. This combination provides enhanced solubility, stability, and reactivity, making it highly versatile for various applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O12/c1-23(2,3)36-22(29)24-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-21(28)37-25-19(26)4-5-20(25)27/h4-18H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBDSVKMLDBUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114130.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114140.png)

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)










